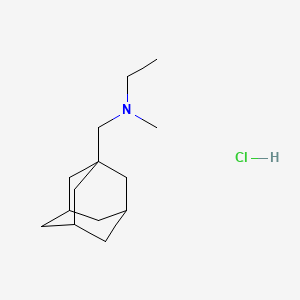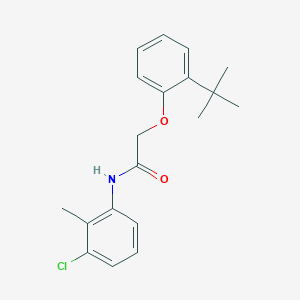
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking excessive glutamate activity in the brain. The drug has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Wirkmechanismus
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride acts by blocking the excessive activation of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity, which is a process that causes damage to neurons and can contribute to the development of neurological disorders. By blocking the excessive activation of NMDA receptors, N-(1-adamantylmethyl)-N-methylethanamine hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The drug has also been shown to reduce oxidative stress and inflammation in the brain, which are processes that can contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride in lab experiments is its specificity for NMDA receptors. This allows researchers to selectively study the effects of NMDA receptor activation and inhibition on various biological processes. However, one limitation of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete inhibition of NMDA receptor activity in some experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-N-methylethanamine hydrochloride. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in conjunction with N-(1-adamantylmethyl)-N-methylethanamine hydrochloride to achieve more complete inhibition of NMDA receptor activity. Additionally, research is needed to better understand the long-term effects of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride on cognitive function and neuronal health.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine in the presence of hydrogen chloride gas. The product obtained is then purified through recrystallization using ethanol. The yield of the synthesis process is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been widely studied for its potential therapeutic effects in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The drug has also been investigated for its potential use in the treatment of traumatic brain injury, stroke, and epilepsy.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-3-15(2)10-14-7-11-4-12(8-14)6-13(5-11)9-14;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNUCBUPBRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
